Vatalanib metabolite M17
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vatalanib metabolite M17 is a derivative of Vatalanib, an oral antiangiogenic molecule that inhibits all known vascular endothelial growth factor receptors. Vatalanib is primarily investigated for its potential in treating solid tumors by inhibiting angiogenesis, a critical process in tumor growth and metastasis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Vatalanib and its metabolites, including metabolite M17, involves complex organic reactions. Vatalanib is synthesized through a series of steps that include the formation of phthalazine derivatives and subsequent modifications to introduce specific functional groups . The exact synthetic route for metabolite M17 is not explicitly detailed in the available literature, but it is likely derived from the parent compound through metabolic processes involving oxidative reactions .
Industrial Production Methods: Industrial production of Vatalanib involves large-scale organic synthesis techniques, including high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) for purification and characterization . The production process must adhere to stringent quality control measures to ensure the purity and efficacy of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Vatalanib and its metabolites, including M17, primarily undergo oxidative metabolism
Common Reagents and Conditions: Common reagents used in the synthesis and modification of Vatalanib include various oxidizing agents, solvents like tetrahydrofuran, and catalysts that facilitate the reaction . The reactions typically occur under controlled temperature and pressure conditions to ensure optimal yield and purity.
Major Products Formed: The major products formed from the oxidative metabolism of Vatalanib include pharmacologically inactive metabolites such as CGP-84368 and NVP-AAW378 . These metabolites contribute to the overall systemic exposure of the drug but do not exhibit significant biological activity.
Applications De Recherche Scientifique
Vatalanib metabolite M17, like its parent compound, is primarily studied for its potential in cancer therapy. The compound’s ability to inhibit vascular endothelial growth factor receptors makes it a valuable tool in researching angiogenesis and tumor growth . Additionally, Vatalanib and its metabolites are used in preclinical and clinical studies to evaluate their efficacy and safety in treating various solid tumors, including colorectal cancer and non-small cell lung cancer .
Mécanisme D'action
Vatalanib metabolite M17 exerts its effects by inhibiting the tyrosine kinase domains of vascular endothelial growth factor receptors . This inhibition prevents the activation of signaling pathways that promote angiogenesis, thereby restricting the growth and spread of tumors. The molecular targets of Vatalanib include vascular endothelial growth factor receptors 1, 2, and 3, as well as platelet-derived growth factor receptors and c-KIT .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to Vatalanib include other tyrosine kinase inhibitors such as Sunitinib, Sorafenib, and Pazopanib . These compounds also target vascular endothelial growth factor receptors and are used in the treatment of various cancers.
Uniqueness: Vatalanib metabolite M17 is unique in its specific inhibition profile and metabolic pathway. Unlike some other tyrosine kinase inhibitors, Vatalanib and its metabolites are rapidly metabolized and excreted, which may influence their efficacy and safety profiles . Additionally, the combination of Vatalanib with other therapeutic agents, such as everolimus, has shown potential in enhancing its antitumor activity .
Propriétés
Numéro CAS |
212142-21-7 |
---|---|
Formule moléculaire |
C20H15ClN4O |
Poids moléculaire |
362.8 g/mol |
Nom IUPAC |
N-(4-chlorophenyl)-4-[(1-oxidopyridin-1-ium-4-yl)methyl]phthalazin-1-amine |
InChI |
InChI=1S/C20H15ClN4O/c21-15-5-7-16(8-6-15)22-20-18-4-2-1-3-17(18)19(23-24-20)13-14-9-11-25(26)12-10-14/h1-12H,13H2,(H,22,24) |
Clé InChI |
SUSIWFZJVWQRLZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=NN=C2NC3=CC=C(C=C3)Cl)CC4=CC=[N+](C=C4)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.